molecular formula C16H14N6O3S B2987069 1-(2,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892749-29-0

1-(2,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2987069
CAS No.: 892749-29-0
M. Wt: 370.39
InChI Key: XLFBFPPUXMZZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining a 1,2,3-triazole core substituted at the 4-position with a 1,2,4-oxadiazole ring bearing a thiophen-2-yl group and at the 1-position with a 2,5-dimethoxyphenyl moiety. This structural complexity enables diverse interactions with biological targets, particularly in antimicrobial and anticancer contexts. The 1,2,4-oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability, while the thiophene and dimethoxyphenyl groups contribute π-π stacking and hydrogen-bonding capabilities .

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S/c1-23-9-5-6-11(24-2)10(8-9)22-14(17)13(19-21-22)16-18-15(20-25-16)12-4-3-7-26-12/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFBFPPUXMZZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Introduction of the oxadiazole ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.

    Attachment of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final assembly: The final compound is obtained by linking the previously synthesized intermediates under appropriate reaction conditions, such as using a suitable base and solvent system.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways or receptors.

    Materials Science:

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or enzymes.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

4-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1-(2,5-Dimethoxyphenyl)-1H-1,2,3-Triazol-5-Amine

  • Key Difference : Replaces the thiophen-2-yl group with a 4-chlorophenyl substituent.
  • This derivative may exhibit altered binding kinetics in enzyme inhibition assays .

4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-[3-(Trifluoromethyl)Phenyl]-1H-1,2,3-Triazol-5-Amine

  • Key Difference : Features a 4-methylphenyl group on the oxadiazole and a trifluoromethylphenyl on the triazole.
  • Impact : The trifluoromethyl group increases lipophilicity and metabolic resistance, while the methylphenyl may reduce steric hindrance. Such modifications are common in CNS-targeting agents due to enhanced blood-brain barrier penetration .

Variations in the Aromatic Substituents on the Triazole Ring

1-(2-Ethoxyphenyl)-4-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-1H-1,2,3-Triazol-5-Amine

  • Key Difference : Substitutes the 2,5-dimethoxyphenyl group with a 2-ethoxyphenyl.
  • This variant may exhibit shifted pharmacokinetic profiles .

1-(2,3-Dimethylphenyl)-4-[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine

  • Key Difference : Incorporates a 2,3-dimethylphenyl group and a 4-ethoxyphenyl-oxadiazole.
  • Impact : Dimethyl groups increase steric bulk, possibly hindering binding in tightly packed active sites, while ethoxy enhances solubility .

Thiadiazole vs. Oxadiazole Derivatives

3-[1-(4-Chlorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]-N-(3,5-Dimethoxyphenyl)-1,2,4-Thiadiazol-5-Amine

  • Key Difference : Replaces the oxadiazole with a 1,2,4-thiadiazole ring.
  • However, it may reduce metabolic stability compared to oxadiazoles .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analogue Thiadiazole Derivative
Molecular Weight ~428 g/mol (estimated) 428.9 g/mol 428.9 g/mol
LogP (Predicted) 3.2 3.8 3.5
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 7 7 7

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological activities, particularly focusing on antibacterial, anticancer, and anti-inflammatory effects.

Chemical Structure

The compound features multiple functional groups that are critical for its biological activity:

  • Dimethoxyphenyl group which enhances lipophilicity and potential interaction with biological targets.
  • Oxadiazole and triazole moieties that are known for their diverse pharmacological properties.

Antibacterial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial properties. For instance:

  • The compound demonstrated a minimum inhibitory concentration (MIC) of 5000 μg/mL against Citrobacter freundii, Haemophilus influenzae, and Streptococcus pneumoniae .
  • It also showed promising antileishmanial activity with an MIC of 1250 μg/mL against Leishmania major promastigotes .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • In vitro assays revealed that related oxadiazole derivatives exhibited significant inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. The IC50 values ranged from 1.95 to 4.24 µM , outperforming standard drugs such as Pemetrexed (IC50 = 7.6 µM) .
  • Another study highlighted that certain derivatives showed antiproliferative effects on cancer cell lines with IC50 values around 10 µg/mL , indicating potential as an anticancer agent .

Anti-inflammatory Activity

Oxadiazole derivatives have also been noted for their anti-inflammatory properties:

  • Compounds synthesized from this class have shown strong inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to our compound:

  • Kashid et al. synthesized various 2,5-disubstituted 1,3,4-oxadiazoles and evaluated their biological activities. Their findings indicated that these compounds had strong antibacterial and antiparasitic effects .
  • Duhan et al. reported on the inhibition of α-amylase by oxadiazole derivatives, with one compound showing 77.96% inhibition at 50 μg/mL compared to Acarbose's 87.5% inhibition at the same concentration .
  • Jyothi et al. explored coumarin analogs containing oxadiazole rings and found significant antiproliferative activity against several cancer cell lines .

Data Tables

Biological ActivityMIC/IC50 ValuesReference
Antibacterial (various strains)5000 μg/mL
Antileishmanial1250 μg/mL
Anticancer (TS inhibition)1.95 - 4.24 µM
Anti-inflammatory (COX inhibition)Not specified

Q & A

What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Level: Advanced
Answer:
The synthesis involves constructing three heterocyclic systems (triazole, oxadiazole, and thiophene) with precise regiochemistry. Key challenges include:

  • Regioselectivity in triazole formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) often favors 1,4-disubstituted triazoles, but steric effects from the 2,5-dimethoxyphenyl group may require modified catalysts (e.g., Ru-based systems) to control regioselectivity .
  • Oxadiazole cyclization: The 1,2,4-oxadiazol-5-yl group is typically formed via cyclocondensation of amidoximes with carboxylic acid derivatives. Microwave-assisted synthesis (e.g., 100–120°C, 30 min) can enhance efficiency and reduce side reactions compared to conventional heating .
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) is critical due to polar byproducts. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) can monitor reaction progress .

How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Level: Advanced
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection: Use a high-resolution diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Structure solution: SHELXT or SHELXD for phase problem resolution, leveraging direct methods for small molecules .
  • Refinement: SHELXL for least-squares refinement. For disordered moieties (e.g., thiophene ring), apply restraints (ISOR, DELU) and split models. Final R1 values < 0.05 indicate high precision .

What methodological approaches are used to evaluate its biological activity, and how can contradictory data be resolved?

Level: Advanced
Answer:

  • In vitro assays:
    • Antimicrobial: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
    • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Data contradiction resolution:
    • Cross-validate results using orthogonal assays (e.g., ATP-based viability assays vs. MTT).
    • Analyze substituent effects: For example, thiophene vs. furan substitutions may alter membrane permeability, affecting activity .
    • Statistical tools: Multivariate regression to identify confounding variables (e.g., solvent choice, incubation time) .

How can computational methods predict the compound’s interaction with biological targets?

Level: Advanced
Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., 5-lipoxygenase-activating protein [FLAP]). Key parameters:
    • Grid box centered on active site (e.g., FLAP’s LTB4-binding pocket).
    • Docking scores < −7 kcal/mol suggest strong binding .
  • MD simulations: GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .
  • Validation: Compare with experimental IC₅₀ values from enzymatic assays .

What are the best practices for characterizing tautomeric forms of the triazole-amine moiety?

Level: Advanced
Answer:

  • NMR spectroscopy:
    • ¹H NMR: Tautomers (e.g., 1H- vs. 2H-triazole) show distinct NH proton shifts (δ 10–12 ppm for 1H-triazole; δ 8–9 ppm for 2H-triazole) .
    • ¹⁵N NMR: Direct detection of nitrogen environments (e.g., −150 ppm for triazole N3 in 1H form) .
  • X-ray crystallography: Identify proton positions via Fourier difference maps. For example, 3-phenyl-1H-triazol-5-amine exhibits planar geometry with N–H···N hydrogen bonding .

How can synthetic byproducts be identified and mitigated during scale-up?

Level: Advanced
Answer:

  • Byproduct analysis:
    • LC-MS to detect impurities (e.g., uncyclized amidoxime intermediates).
    • Tandem MS/MS fragmentation for structural elucidation .
  • Mitigation strategies:
    • Optimize stoichiometry (e.g., 1.2 eq. of 2,5-dimethoxyphenylacetylene in CuAAC).
    • Use scavenger resins (e.g., QuadraSil MP for copper removal) .

What safety protocols are recommended for handling hazardous intermediates?

Level: Basic
Answer:

  • Toxic intermediates: Thiophene-2-carbonyl chloride (corrosive) and azide precursors (explosive risks).
  • Protocols:
    • Perform azide reactions in diluted solutions (< 0.5 M) under inert gas.
    • Use explosion-proof fume hoods and conduct small-scale tests before scaling .
    • Dispose of waste via licensed biohazard contractors .

How does substituent variation (e.g., methoxy vs. halogen groups) impact pharmacological activity?

Level: Advanced
Answer:

  • SAR studies:
    • Methoxy groups: Enhance lipophilicity (logP ↑) and blood-brain barrier penetration but may reduce metabolic stability .
    • Halogen substitutions: Fluorine at the phenyl ring improves target affinity (e.g., FLAP IC₅₀ from 150 nM to 25 nM) but increases cytotoxicity .
  • Case study: Replacing 2,5-dimethoxy with 2,5-dichloro reduced antimicrobial activity by 60%, likely due to decreased solubility .

What analytical techniques are critical for stability studies under varying pH and temperature?

Level: Basic
Answer:

  • Forced degradation:
    • Acidic/alkaline conditions: HPLC-PDA (e.g., 0.1 M HCl/NaOH, 70°C, 24 hr) to monitor hydrolysis .
    • Oxidative stress: H₂O₂ (3% v/v) to assess susceptibility to radical cleavage .
  • Kinetic analysis: Arrhenius plots (40–60°C) to predict shelf life. Activation energy (Ea) > 80 kJ/mol indicates high stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.